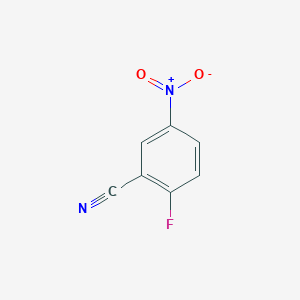

2-Fluoro-5-nitrobenzonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLACBMHBZVYOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334011 | |

| Record name | 2-Fluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17417-09-3 | |

| Record name | 2-Fluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a versatile building block stems from the unique electronic properties conferred by the presence of three distinct functional groups: a fluorine atom, a nitro group, and a nitrile group.[1] These substituents provide multiple reaction sites, making it a valuable precursor in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[2] This technical guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational understanding for its application in research and development.

Molecular and Chemical Identity

A thorough understanding of a compound's identity is the bedrock of its scientific application. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 17417-09-3 | [3] |

| Molecular Formula | C₇H₃FN₂O₂ | [3] |

| Molecular Weight | 166.11 g/mol | [3] |

| Canonical SMILES | C1=CC(=C(C=C1[O-])C#N)F | [3] |

| InChI | InChI=1S/C7H3FN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | [3] |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and application.

Appearance and Form

This compound is a white to light yellow crystalline powder at room temperature.[2]

Melting and Boiling Points

The melting point of a solid is a crucial indicator of its purity. This compound has a reported melting point range of 76-80 °C .[2]

The boiling point has been reported as 94 °C at a reduced pressure of 0.5 mmHg .[2]

Solubility Profile

A comprehensive understanding of a compound's solubility is paramount for its use in synthesis and biological assays. The solubility of this compound is summarized below:

| Solvent | Solubility | Reference |

| Water | Insoluble | [2] |

| Methanol | Soluble | TCI Chemicals |

Further experimental determination of solubility in a broader range of common organic solvents such as dimethyl sulfoxide (DMSO), acetone, chloroform, and ethyl acetate is recommended for specific applications.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of a molecule, confirming its structure and purity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The gas-phase IR spectrum is available from the National Institute of Standards and Technology (NIST).[4]

Key IR Absorptions (Predicted):

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C≡N (Nitrile) | ~2230 | Strong, sharp stretch |

| C-NO₂ (Nitro) | ~1530 and ~1350 | Asymmetric and symmetric stretching |

| C-F (Fluoro) | ~1250 | Stretch |

| Aromatic C=C | ~1600-1450 | Stretching |

| Aromatic C-H | ~3100-3000 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern for the three protons on the benzene ring, influenced by both fluorine and the other substituents.

Predicted ¹³C NMR Spectrum (in CDCl₃):

The ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-CN | ~115 |

| C-F | ~160 (with C-F coupling) |

| C-NO₂ | ~148 |

| Other Aromatic Carbons | ~110-140 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is available from NIST.[4] The molecular ion peak ([M]⁺) would be expected at m/z 166.

Experimental Protocols

The following are generalized protocols for the determination of the key physical properties discussed.

Melting Point Determination (Capillary Method)

This method relies on the visual observation of the phase transition from solid to liquid.

Caption: Workflow for Melting Point Determination.

Solubility Determination

A qualitative assessment of solubility can be performed through direct observation.

Caption: Workflow for Qualitative Solubility Assessment.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Synthesis

This compound can be synthesized via the nitration of 2-fluorobenzonitrile.[2]

Caption: General Synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the fundamental physical properties of this compound. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, enabling a more informed and effective utilization of this important chemical entity. Further experimental investigation into its comprehensive solubility profile and detailed NMR characterization will undoubtedly enhance its applicability in various scientific endeavors.

References

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 17417-09-3).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519417, this compound.

- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

A Technical Guide to the Physicochemical Characterization of 2-Fluoro-5-nitrobenzonitrile

Abstract

2-Fluoro-5-nitrobenzonitrile is a pivotal intermediate in medicinal chemistry and organic synthesis, valued for its trifunctional scaffold that allows for selective, multi-step reactions without the need for extensive use of protecting groups.[1] Its utility in the development of novel therapeutics, including anti-tumor benzothiophene derivatives, necessitates a thorough understanding of its fundamental physicochemical properties.[1] This guide provides a comprehensive analysis of the melting and boiling points of this compound, presenting both established literature values and detailed, field-proven protocols for their empirical determination. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for researchers, chemists, and drug development professionals.

Introduction to this compound: A Versatile Synthetic Building Block

This compound (CAS No. 17417-09-3) is a substituted benzene derivative featuring three distinct functional groups: a fluorine atom, a nitrile group, and a nitro group.[1] This unique arrangement of electron-withdrawing groups makes it an ideal starting material for complex molecular design. The differential reactivity of each substituent enables chemists to perform sequential modifications with high regioselectivity, a desirable trait in the synthesis of complex pharmaceutical agents.

The significance of this compound is highlighted by its application in constructing various heterocyclic systems, such as benzothiophenes, pyrroloquinolines, and quinolines, which form the core of many biologically active molecules.[1] Given its role as a foundational component in multi-step syntheses, the purity and identity of this compound are paramount. The melting point serves as a primary indicator of purity, while the boiling point is crucial for purification via distillation and for understanding its thermal stability.

Core Physicochemical Properties

The physical properties of this compound have been reported by several major chemical suppliers. It is noteworthy that slight variations exist in the reported melting point ranges, which can be attributed to differences in the purity of the material (e.g., 97% vs. 98+%) or the specific analytical method used.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 17417-09-3 | [2][3][4] |

| Molecular Formula | C₇H₃FN₂O₂ | [2][5] |

| Molecular Weight | 166.11 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [2][6] |

| Melting Point | 68.5-80 °C (Reported range varies) | [2][3][4][6] |

| 76-80 °C (lit.) for 97% purity | [3][6] | |

| 70-72 °C for 98+% purity | [4] | |

| 68.5-74.5 °C for 98+% purity | [2] | |

| Boiling Point | 94 °C at 0.5 mmHg | [6] |

Experimental Protocol: Melting Point Determination

Principle and Rationale

The melting point of a crystalline solid is a fundamental thermal property that provides critical insight into its identity and purity. For a pure substance, the melting transition occurs over a very narrow temperature range (typically <1 °C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. Therefore, a sharp melting point is a strong indicator of high purity. The following protocol describes a self-validating method using a digital melting point apparatus, a standard instrument in modern chemistry laboratories.

Step-by-Step Methodology

-

Apparatus Calibration:

-

Causality: Instrument calibration is the cornerstone of a self-validating system. It ensures that the temperature readings are accurate and traceable to established standards.

-

Select at least two certified melting point standards that bracket the expected melting range of the sample (e.g., benzophenone, 48-50 °C, and caffeine, 235-237 °C).

-

Determine the melting point of each standard using the intended heating rate.

-

If the observed values deviate from the certified ranges, generate a calibration curve or apply a correction factor to all subsequent measurements.

-

-

Sample Preparation:

-

Causality: Proper sample preparation is critical for ensuring uniform and efficient heat transfer from the apparatus to the sample, preventing thermal gradients that can artificially broaden the melting range.

-

Place a small amount of the this compound powder on a clean, dry watch glass.

-

Using a spatula, crush the sample into a fine, uniform powder.

-

Tap the open end of a capillary tube onto the powder until a small amount of sample enters the tube.

-

Invert the tube and gently tap it on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

-

-

Measurement:

-

Causality: A controlled heating rate is essential for precision. A rapid ramp rate can cause the sample's temperature to overshoot the true melting point, while a rate that is too slow is inefficient. A dual-rate approach balances speed and accuracy.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid initial heating rate (e.g., 10-15 °C/min) to approach the expected melting point quickly (e.g., to ~60 °C).

-

Reduce the heating rate to a slow ramp (1-2 °C/min) as the temperature nears the expected melting range. This slow rate allows the system to maintain thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

-

-

Data Interpretation:

-

A sharp melting range (≤ 1 °C) for the test sample indicates high purity.

-

A broad or depressed melting range compared to literature values suggests the presence of impurities.

-

Workflow Visualization

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Boiling Point Determination at Reduced Pressure

Principle and Rationale

The literature reports a boiling point for this compound at reduced pressure (94 °C at 0.5 mmHg).[6] This strongly suggests that the compound has a high boiling point at atmospheric pressure and may be susceptible to thermal decomposition at those elevated temperatures. Determining the boiling point under vacuum is therefore the preferred method. This technique lowers the required temperature for boiling, preserving the chemical integrity of the compound. The following protocol outlines a micro-scale method suitable for small sample quantities.

Step-by-Step Methodology

-

Apparatus Assembly (Micro-scale):

-

Causality: A properly assembled and sealed apparatus is crucial for maintaining a stable, low-pressure environment, which is the fundamental requirement for an accurate vacuum boiling point measurement.

-

Place a small amount (e.g., 0.5 mL) of the sample into a small side-arm test tube or a Hickman still.

-

Insert a thermometer with the bulb positioned just below the side arm to accurately measure the vapor temperature.

-

Insert a fine capillary tube (sealed at the top end) into the liquid, open end down. This will serve as an ebullition aid to ensure smooth boiling.

-

Connect the side arm of the test tube to a vacuum pump via a trap and a manometer to monitor the pressure.

-

-

System Evacuation and Heating:

-

Causality: The system must be evacuated before heating to prevent bumping (violent boiling) of the liquid as the pressure drops.

-

Turn on the vacuum pump and allow the pressure in the system to stabilize at the desired level (e.g., 0.5 mmHg).

-

Once the pressure is stable, begin gently heating the test tube using a sand bath or heating mantle.

-

-

Measurement:

-

Causality: The boiling point at a given pressure is the temperature at which the vapor pressure of the liquid equals the applied pressure of the system. This is visualized by a steady stream of bubbles from the capillary and a stable temperature reading of the vapor.

-

Observe the capillary tube. As the liquid heats, trapped air will expand and exit the tube.

-

The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Simultaneously, observe the thermometer. The temperature should rise and then stabilize at a constant value. This stable temperature is the boiling point at the pressure indicated by the manometer.

-

Record both the temperature and the pressure.

-

-

System Shutdown:

-

Causality: The system must be cooled before venting to atmosphere to prevent the introduction of air into a hot, potentially reactive system and to avoid cracking the glassware due to thermal shock.

-

Remove the heat source and allow the apparatus to cool completely under vacuum.

-

Once cool, slowly vent the system to atmospheric pressure before turning off the vacuum pump.

-

Workflow Visualization

Caption: Workflow for Vacuum Boiling Point Determination.

Safety and Handling

This compound is classified as harmful and an irritant.[6]

-

Hazards: Harmful if inhaled, swallowed, or in contact with skin.[7] Causes irritation to the skin, eyes, and respiratory system.[6][7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield.[7]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from oxidizing agents.[6][7]

Conclusion

The accurate determination of the melting and boiling points of this compound is essential for its effective use in research and development. This guide has consolidated the available literature data and presented robust, validated protocols for the empirical measurement of these key properties. By understanding the principles behind these techniques—from instrument calibration to the necessity of vacuum conditions—scientists can ensure the quality of their starting materials, leading to more reliable and reproducible synthetic outcomes. The provided methodologies serve as a trusted resource for generating high-integrity physicochemical data, underpinning the successful application of this versatile building block in the advancement of chemical and pharmaceutical sciences.

References

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 17417-09-3).

- PubChem. (n.d.). This compound.

- Aichemistry. (n.d.). CAS:17417-09-3|this compound.

Sources

- 1. ossila.com [ossila.com]

- 2. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-フルオロ-5-ニトロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. This compound | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 17417-09-3 | CAS DataBase [m.chemicalbook.com]

- 7. ichemistry.cn [ichemistry.cn]

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-nitrobenzonitrile in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development

2-Fluoro-5-nitrobenzonitrile is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents.[1] Its chemical structure, featuring a fluorine atom, a nitro group, and a nitrile moiety on a benzene ring, offers a versatile scaffold for creating complex molecules.[1] However, the successful application of this intermediate in synthesis and its ultimate impact on the developability of a drug candidate are profoundly influenced by a fundamental physicochemical property: solubility.

Understanding the solubility of this compound in various organic solvents is paramount for researchers and drug development professionals. It dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical factor in purification processes such as crystallization. Moreover, early characterization of solubility can provide vital insights into the potential for formulating the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering both predictive insights and a robust experimental framework for its determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₃FN₂O₂ | [2][3] |

| Molecular Weight | 166.11 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 76-80 °C | [3] |

| SMILES | C1=CC(=C(C=C1[O-])C#N)F | [2] |

| Water Solubility | Insoluble |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This adage is scientifically grounded in the concept of intermolecular forces. For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

For this compound, its solubility in a given organic solvent is governed by a combination of factors:

-

Polarity: The presence of the highly polar nitro (-NO₂) and cyano (-CN) groups, along with the electronegative fluorine (-F) atom, imparts a significant dipole moment to the molecule. This suggests that it will be more soluble in polar solvents that can engage in dipole-dipole interactions.

-

Hydrogen Bonding: While this compound does not possess strong hydrogen bond donors, the oxygen atoms of the nitro group and the nitrogen of the cyano group can act as hydrogen bond acceptors. Therefore, it is expected to exhibit some solubility in protic solvents capable of hydrogen bonding, such as alcohols.

-

Van der Waals Forces: The aromatic ring contributes to London dispersion forces, which will influence its solubility in non-polar solvents. However, the strong polar functionalities are likely to dominate its solubility profile.

Hansen Solubility Parameters: A Predictive Tool

To provide a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) can be employed.[4][5][6] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

A solvent is considered a "good" solvent for a particular solute if their Hansen parameters are similar. The following table presents the estimated HSP for this compound and the known HSP for a range of common organic solvents.

| Compound | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| This compound (Estimated) | 19.5 | 14.5 | 6.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Disclaimer: The HSP for this compound are estimations based on its chemical structure and should be used as a predictive guide. Experimental verification is recommended.

Based on the HSP data, solvents like acetone, and to some extent ethyl acetate and dichloromethane, are predicted to be good solvents for this compound due to the similarity in their respective parameters. While methanol and ethanol have compatible dispersion and polar parameters, their high hydrogen bonding component may lead to more moderate solubility. Toluene and hexane are predicted to be poor solvents due to the significant mismatch in polarity and hydrogen bonding capabilities.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound in an organic solvent.[7][8][9]

Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, dry container. This step is crucial to remove any suspended solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a pre-validated UV-Vis spectrophotometric or HPLC method.[10][11][12][13]

-

For UV-Vis Analysis: A calibration curve of absorbance versus known concentrations of this compound in the specific solvent must be prepared.

-

For HPLC Analysis: A calibration curve of peak area versus known concentrations should be established.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation: A Predictive Solubility Profile

While experimental data is the gold standard, the following table provides a predicted qualitative solubility profile for this compound based on the principles of "like dissolves like" and Hansen Solubility Parameters.

| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |

| Hexane | Non-polar | Aprotic | Very Low | Significant mismatch in polarity and lack of hydrogen bonding. |

| Toluene | Non-polar | Aprotic | Low | Aromatic nature provides some interaction, but polarity mismatch is large. |

| Dichloromethane | Polar | Aprotic | Moderate to High | Good balance of polarity to interact with the nitro and cyano groups. |

| Ethyl Acetate | Polar | Aprotic | Moderate to High | Can act as a hydrogen bond acceptor and has suitable polarity. |

| Acetone | Polar | Aprotic | High | Strong dipole moment and ability to accept hydrogen bonds align well with the solute. |

| Ethanol | Polar | Protic | Moderate | Can act as a hydrogen bond donor, but the overall polarity match may be less optimal than acetone. |

| Methanol | Polar | Protic | Moderate | Similar to ethanol, with strong hydrogen bonding capabilities. |

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While readily available quantitative data is limited, a strong predictive understanding can be achieved through the application of fundamental solubility principles and tools like Hansen Solubility Parameters. This guide provides a robust theoretical framework and a detailed experimental protocol to empower researchers to confidently assess the solubility of this important building block. By integrating predictive modeling with rigorous experimental determination, scientists can optimize reaction conditions, streamline purification processes, and make more informed decisions in the journey of drug discovery and development.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

- Adscientis. Hansen Solubility Parameters (HSP).

- PubChem. This compound.

- Hansen Solubility. Hansen Solubility Parameters.

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy?.

- Roots Press. Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer.

- ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.

- Ingenta Connect. UV Spectrophotometric method for the identification and solubility determination of nevirapine.

Sources

- 1. ossila.com [ossila.com]

- 2. This compound | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-氟-5-硝基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Solubility parameters (HSP) [adscientis.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. rootspress.org [rootspress.org]

- 12. researchgate.net [researchgate.net]

- 13. ingentaconnect.com [ingentaconnect.com]

An In-depth Technical Guide to 2-Fluoro-5-nitrobenzonitrile: A Key Building Block for Advanced Pharmaceutical Synthesis

This guide provides an in-depth technical overview of 2-Fluoro-5-nitrobenzonitrile, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and applications, with a focus on providing actionable insights and field-proven protocols.

Core Chemical Identity and Properties

This compound is a substituted aromatic compound characterized by the presence of fluoro, nitro, and nitrile functional groups. This unique combination of electron-withdrawing groups on the benzene ring imparts distinct reactivity, making it a valuable scaffold in medicinal chemistry.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 17417-09-3 | [2][3] |

| Molecular Formula | C₇H₃FN₂O₂ | [1] |

| Molecular Weight | 166.11 g/mol | |

| Appearance | White to off-white or light yellow crystalline powder | [2][3] |

| Melting Point | 76-80 °C | |

| SMILES | C1=CC(=C(C=C1[O-])C#N)F | [1] |

| InChIKey | YLACBMHBZVYOAP-UHFFFAOYSA-N | [1] |

Structural Representation

Caption: Chemical structure of this compound.

Synthesis Protocol: Nitration of 2-Fluorobenzonitrile

The most direct and efficient synthesis of this compound is through the nitration of 2-fluorobenzonitrile. The presence of the ortho-fluoro and cyano groups directs the incoming nitro group to the meta-position.

Causality Behind Experimental Choices

-

Solvent: Sulfuric acid serves as both the solvent and the catalyst. It protonates nitric acid (formed in situ from potassium nitrate) to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Reagents: Potassium nitrate is a stable and easy-to-handle source of the nitrate ion. The 1:1 molar ratio with the starting material ensures complete conversion without the need for a large excess of the nitrating agent, which could lead to side reactions.[4]

-

Temperature: The reaction is performed at a controlled temperature of 20°C.[4] Exothermic nitration reactions can become uncontrollable at higher temperatures, leading to the formation of undesired byproducts and posing a safety risk. Maintaining a lower temperature ensures regioselectivity and a safer reaction profile.

-

Reaction Time: A reaction time of 1.5 hours is optimal for achieving high conversion.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to confirm the consumption of the starting material.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-fluorobenzonitrile (1.0 eq).

-

Cooling: Place the flask in an ice-water bath to cool the contents to 0-5°C.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (e.g., 50 mL for a specific scale) while maintaining the internal temperature below 10°C.

-

Addition of Nitrating Agent: To a separate flask, prepare a solution of potassium nitrate (1.0 eq) in concentrated sulfuric acid. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 20°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 20°C for 1.5 hours.[4]

-

Work-up: Carefully pour the reaction mixture over crushed ice. The product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid. A yield of up to 100% has been reported under optimal conditions.[4]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile building block due to the differential reactivity of its functional groups. The fluorine atom is susceptible to nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, and the nitrile group can undergo various transformations. This allows for the sequential and regioselective introduction of different functionalities, making it an ideal starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3]

Key applications include the synthesis of:

-

Anti-tumor benzothiophene derivatives [3]

-

Pyrroloquinoline and quinoline derivatives [3]

-

Macrocycles [3]

-

Kinase inhibitors

Featured Application: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes

A prominent application of this compound is in the synthesis of 3-aminobenzo[b]thiophene scaffolds, which are core structures in various kinase inhibitors. Microwave-assisted organic synthesis offers significant advantages over conventional heating, including rapid reaction times, increased yields, and improved purity profiles.

Microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and significantly accelerating the reaction rate. This is particularly effective for reactions in polar solvents like DMSO, which couple efficiently with microwave energy. The sealed-vessel conditions allow for temperatures to be reached that are above the solvent's boiling point at atmospheric pressure, further accelerating the reaction.

This protocol is adapted from a peer-reviewed publication and demonstrates the efficiency of microwave-assisted synthesis.

-

Reactant Preparation: In a microwave-rated glass tube, combine this compound (0.50 g, 3.0 mmol), methyl thioglycolate (0.30 mL, 3.3 mmol), and triethylamine (1.3 mL, 9.3 mmol) in dry DMSO (to make a 2 M solution).[5]

-

Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 130°C for 11 minutes.[5]

-

Cooling and Precipitation: After the irradiation is complete, cool the reaction mixture to room temperature using a stream of compressed air.

-

Isolation: Pour the cooled reaction mixture into ice-water. The product will precipitate as a solid.

-

Filtration and Washing: Collect the solid by vacuum filtration, wash it with water, and dry it in vacuo to obtain the desired product. This procedure has been reported to yield the product in 94% yield.[5]

Caption: Experimental workflow for the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[6] | |

| Skin Irritation | H315: Causes skin irritation.[6] | |

| Eye Irritation | H319: Causes serious eye irritation.[6] | |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. |

Recommended PPE: Dust mask type N95 (US), eye shields, and gloves.

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[6]

-

If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[6]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its unique substitution pattern allows for diverse and selective chemical transformations. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to safely and effectively utilize this versatile building block in their synthetic endeavors.

References

- LookChem. (n.d.). Cas 17417-09-3, this compound.

- Bagley, M. C., Dwyer, J. E., Beltran, M. D. M., & Thomson, D. W. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(26), 6814–6823. [Link]

- ResearchGate. (2015). Synthesis of this compound.

- PubChem. (n.d.). This compound.

Sources

- 1. This compound | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Fluoro-5-nitrobenzonitrile

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Fluoro-5-nitrobenzonitrile (CAS 17417-09-3) is a key building block in medicinal chemistry, valued for its trifunctional nature which allows for selective and diverse synthetic transformations[1][2]. Its utility in constructing complex heterocyclic systems, such as kinase inhibitors and anti-tumour agents, underscores the importance of unambiguous characterization[2].

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing unparalleled insight into the electronic environment and connectivity of atoms within a molecule. This guide offers a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Rather than merely presenting data, this document, written from the perspective of an experienced application scientist, delves into the causal relationships between the molecule's structure and its spectral features. We will conduct a predictive analysis based on fundamental principles and data from analogous structures to build a theoretical framework for spectral assignment. This approach not only prepares a researcher for interpreting the experimental spectrum but also deepens the understanding of how substituent effects govern NMR parameters.

Molecular Structure and Expected Spectral Features

To interpret the NMR spectra of this compound, we must first consider its structure and the electronic influence of its three distinct substituents: a fluorine atom, a nitro group, and a cyano group.

Caption: Molecular structure of this compound with IUPAC numbering.

The molecule is a trisubstituted benzene ring. Due to the substitution pattern (1,2,4-), there is no plane of symmetry. Consequently, all three aromatic protons (H-3, H-4, H-6) and all six aromatic carbons (C-1 to C-6) are chemically non-equivalent. This lack of symmetry predicts a complex spectrum where each proton and carbon should, in principle, give rise to a distinct signal.

Part 1: ¹H NMR Spectrum – A Predictive Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically 6.5-8.5 ppm). The precise chemical shift and multiplicity of each signal are dictated by the combined electronic effects of the substituents and spin-spin coupling interactions.

Causality: The Role of Substituent Electronic Effects

The chemical shift of an aromatic proton is highly sensitive to the electron density at its position. Electron-withdrawing groups (EWGs) decrease electron density (deshielding) and shift signals downfield (to higher ppm), while electron-donating groups (EDGs) increase electron density (shielding) and shift signals upfield (to lower ppm).[3]

-

Nitro Group (-NO₂): This is a powerful EWG through both resonance (at ortho and para positions) and induction. It will strongly deshield protons ortho and para to it.

-

Cyano Group (-CN): The nitrile group is also a potent EWG, acting primarily through induction and to a lesser extent, resonance.

-

Fluoro Group (-F): Fluorine presents a dual effect. It is the most electronegative element, making it strongly electron-withdrawing by induction. However, it possesses lone pairs that can be donated into the aromatic π-system via resonance, a shielding effect.[4] For fluorine, the inductive effect typically dominates, but the resonance effect can moderate the deshielding, particularly at the para position.

Predicted Chemical Shifts:

-

H-6: This proton is ortho to the powerful -NO₂ group and meta to the -F and -CN groups. The dominant effect will be the strong deshielding from the ortho nitro group. Therefore, H-6 is predicted to be the most downfield signal.

-

H-4: This proton is ortho to the -NO₂ group and para to the -F group. It experiences strong deshielding from the nitro group. The para fluorine may provide a slight shielding resonance effect, but the overall influence of the two strong EWGs will place this signal significantly downfield.

-

H-3: This proton is ortho to the -F group and meta to the -NO₂ group. It will be deshielded by the inductive effect of fluorine. The deshielding from the meta nitro group is less pronounced than at the ortho/para positions. Thus, H-3 is predicted to be the most upfield of the three aromatic signals.

Predicting Spin-Spin Coupling and Multiplicity

Spin-spin coupling provides information about neighboring nuclei. In this system, we expect to see both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling pathways in this compound.

-

Signal for H-3: This proton is coupled to H-4 (ortho H-H coupling, ³JHH) and to the ¹⁹F nucleus (ortho H-F coupling, ³JHF). Typical ortho H-H coupling constants in benzene rings are 7-10 Hz.[5] Ortho H-F coupling is of a similar magnitude, typically 7-10 Hz. This signal is therefore expected to appear as a doublet of doublets (dd) .

-

Signal for H-4: This proton is coupled to H-3 (ortho H-H, ³JHH), H-6 (meta H-H, ⁴JHH ≈ 2-3 Hz), and the ¹⁹F nucleus (meta H-F, ⁴JHF ≈ 5-7 Hz). The coupling to H-3 will be the largest. The signal could be a complex multiplet, but is most likely to appear as a doublet of doublet of doublets (ddd) or a triplet of doublets (td) if two coupling constants are coincidentally similar.

-

Signal for H-6: This proton is coupled to H-4 (meta H-H, ⁴JHH) and the ¹⁹F nucleus (para H-F, ⁵JHF, typically small, ~1-2 Hz). The most significant coupling will be the meta H-H coupling to H-4. This signal is predicted to be a doublet (d) , which may be further broadened or split by the small para coupling to fluorine.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted spectral parameters for this compound, typically acquired in a solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-6 | Most Downfield (~8.6 - 8.8) | d or narrow m | ⁴JH6-H4 ≈ 2-3; ⁵JH6-F ≈ 1-2 |

| H-4 | Mid-Downfield (~8.4 - 8.6) | ddd or td | ³JH4-H3 ≈ 8-9; ⁴JH4-F ≈ 5-7; ⁴JH4-H6 ≈ 2-3 |

| H-3 | Most Upfield (~7.6 - 7.8) | dd | ³JH3-H4 ≈ 8-9; ³JH3-F ≈ 7-10 |

Part 2: ¹³C NMR Spectrum – A Predictive Analysis

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals: one for the nitrile carbon and six for the aromatic carbons. The chemical shifts are influenced by the substituents, and the fluorine atom will induce C-F coupling, which can be observed in the spectrum.

Causality: Substituent Effects on ¹³C Chemical Shifts

The trends for ¹³C NMR are broadly similar to ¹H NMR, with electronegative groups causing downfield shifts.[6] The carbon directly attached to a substituent (ipso-carbon) shows the largest effect.

-

C-2 (C-F): The carbon bonded to fluorine will experience a very strong deshielding effect, placing its signal significantly downfield. Furthermore, this signal will appear as a doublet due to one-bond coupling to ¹⁹F (¹JCF), which is typically very large (240-270 Hz).

-

C-5 (C-NO₂): The ipso-carbon of the nitro group is also strongly deshielded and will appear far downfield.

-

C-1 (C-CN): This carbon is ortho to the fluorine and meta to the nitro group. Its chemical shift will be influenced by all three substituents. It will also exhibit a two-bond coupling to fluorine (²JCF).

-

CN (Nitrile Carbon): Nitrile carbons typically appear in a distinct region of the spectrum, generally between 110-125 ppm.[7]

-

C-3, C-4, C-6: These protonated carbons will have their chemical shifts modulated by their proximity to the various substituents. They will also show smaller, long-range C-F couplings (²JCF, ³JCF, etc.).

Summary of Predicted ¹³C NMR Data

The table below outlines the predicted assignments for the ¹³C NMR spectrum. The exact ordering of C-3, C-4, and C-6 can be challenging to predict without empirical data but can be definitively assigned using 2D NMR techniques like HSQC/HMBC.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (Hz) |

| C-2 (C-F) | Very Downfield (~160-165) | Doublet (d) | ¹JCF ≈ 250-270 |

| C-5 (C-NO₂) | Very Downfield (~145-150) | Doublet (d, small) | ³JCF ≈ 3-5 |

| C-4 | Aromatic Region (~130-135) | Doublet (d) | ³JCF ≈ 8-10 |

| C-6 | Aromatic Region (~125-130) | Doublet (d) | ⁴JCF ≈ 3-5 |

| C-3 | Aromatic Region (~120-125) | Doublet (d) | ²JCF ≈ 20-25 |

| CN | Nitrile Region (~112-115) | Singlet (s) or narrow d | ⁴JCF ≈ 1-3 |

| C-1 (C-CN) | Quaternary Region (~105-110) | Doublet (d) | ²JCF ≈ 15-20 |

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach. The following protocol is designed to be self-validating, ensuring data integrity.

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Methodology Details:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which typically does not overlap with aromatic signals. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

¹H Acquisition: A sufficient number of scans (NS=16) ensures a good signal-to-noise ratio. A relaxation delay (D1) of 2 seconds is adequate for most proton experiments.

-

¹³C Acquisition: ¹³C nuclei have low natural abundance, requiring more scans (NS=1024 or more) for adequate sensitivity. A longer relaxation delay (D1=5s) is crucial, especially for quaternary carbons, to allow for full relaxation and more reliable signal integration. The use of proton decoupling simplifies the spectrum to singlets (or doublets, in this case, due to fluorine coupling).

-

2D NMR for Validation: To confirm the assignments made from 1D spectra, a suite of 2D experiments is invaluable.

-

COSY (Correlation Spectroscopy): Will show correlations between J-coupled protons (e.g., H-3 and H-4; H-4 and H-6).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to, definitively linking the ¹H and ¹³C assignments for CH groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for assigning quaternary carbons and confirming the overall connectivity. For example, H-3 should show correlations to C-1, C-2, C-4, and C-5.

-

Conclusion

This guide provides a rigorous, theory-grounded framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By dissecting the electronic and coupling effects of the fluoro, nitro, and cyano substituents, we have established a clear rationale for the expected chemical shifts and signal multiplicities. This predictive approach is a powerful tool for any researcher, transforming NMR from a simple data output into an interactive puzzle. The detailed experimental workflow ensures that when the spectrum is acquired, it can be confidently and accurately interpreted, validating the theoretical predictions and providing definitive structural confirmation of this versatile chemical building block.

References

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 17417-09-3).

- Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80. [Link]

- Fung, B. M., & Goldstein, J. H. (1975). Determination of the structure of benzonitrile by nuclear magnetic resonance: Analysis of ¹H and ¹³C spectra of benzonitrile dissolved in isotropic and nematic phase. Journal of Magnetic Resonance (1969), 20(3), 475-485.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Veltri, D., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Heliyon, 4(11), e00927.

- ResearchGate. (n.d.). 13C NMR Chemical shifts of compounds 1-12.

- Chiacchio, M. A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2068. [Link]

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 40(9), 573-584.

- Reddit. (2024). The Effect of Fluorine in 1H NMR. r/Chempros.

- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin.

- Reich, H. J. (n.d.). 1H NMR Coupling Constants. University of Wisconsin.

Sources

- 1. 2-氟-5-硝基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. ossila.com [ossila.com]

- 3. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. reddit.com [reddit.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-nitrobenzonitrile

This guide provides a comprehensive analysis of 2-Fluoro-5-nitrobenzonitrile (CAS No. 17417-09-3), a key building block in medicinal chemistry and organic synthesis.[1][2] As a substituted benzene derivative, its utility stems from the distinct reactivity of its three functional groups: a fluoro, a nitro, and a nitrile group.[1] Precise characterization of this molecule is paramount for its application in drug discovery and the synthesis of complex macromolecules.[1] This document will delve into the core analytical techniques of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) to provide a detailed spectroscopic signature of the compound, underpinned by field-proven methodologies and data interpretation.

Molecular Structure and Spectroscopic Overview

This compound possesses the chemical formula C₇H₃FN₂O₂ and a molecular weight of approximately 166.11 g/mol .[3][4][5] The strategic placement of electron-withdrawing groups on the aromatic ring makes it an important scaffold for developing novel compounds, including kinase inhibitors and anti-tumor agents.[1] Spectroscopic analysis is non-negotiable for confirming the identity and purity of such a pivotal precursor. IR spectroscopy serves to verify the presence of its key functional groups through their characteristic vibrational modes, while mass spectrometry confirms the molecular weight and provides structural insights through predictable fragmentation patterns.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational transitions within a molecule. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, corresponding to their vibrational modes (e.g., stretching, bending). This technique is exceptionally powerful for identifying the functional groups present in a sample. For this compound, we anticipate distinct signals for the nitrile, nitro, and fluoro groups, as well as features characteristic of the substituted benzene ring.

Interpreted IR Spectral Data

The gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST) provides a reference for the key vibrational frequencies.[6] The analysis reveals the following critical absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2240 - 2260 | C≡N stretch | Nitrile |

| ~1520 - 1560 | Asymmetric NO₂ stretch | Nitro |

| ~1345 - 1385 | Symmetric NO₂ stretch | Nitro |

| ~1200 - 1300 | C-F stretch | Fluoro Aromatic |

| ~3050 - 3150 | Aromatic C-H stretch | Aromatic Ring |

| ~1450 - 1600 | Aromatic C=C ring stretches | Aromatic Ring |

| ~700 - 900 | C-H out-of-plane bending | Aromatic Ring |

The presence of a sharp, strong peak in the 2240-2260 cm⁻¹ region is a definitive indicator of the nitrile (C≡N) group. The nitro (NO₂) group is confirmed by two strong absorptions corresponding to its asymmetric and symmetric stretching modes.[6] The carbon-fluorine bond and the various vibrations of the aromatic ring complete the spectral fingerprint of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.[7][8] It has largely surpassed traditional KBr pellet methods.[7]

Objective: To obtain a high-quality FTIR spectrum of solid this compound.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[9] Record a background spectrum of the clean, empty crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions and any instrumental artifacts.

-

Sample Application: Place a small amount (a few milligrams) of the crystalline this compound powder directly onto the ATR crystal.[10]

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface.[9] Insufficient contact is a common source of poor-quality spectra.

-

Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft-tipped swab to prevent cross-contamination.

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] For organic molecules, Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons. This process forms a positively charged molecular ion (M⁺•), which is often unstable and breaks apart into smaller, charged fragments. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.

Predicted Fragmentation Pattern

The mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.[12] The molecular ion peak (M⁺•) is observed at m/z = 166, confirming the molecular weight of the compound.[4][12] The fragmentation is driven by the stability of the aromatic ring and the nature of the substituents. Aromatic compounds typically show a strong molecular ion peak.[13]

Key Fragmentation Pathways:

-

Loss of NO₂: A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (mass = 46 Da). This results in a significant fragment ion at m/z = 120 .

-

[M - NO₂]⁺: C₇H₃FN⁺

-

-

Loss of HCN: The fragment at m/z = 120 can subsequently lose a molecule of hydrogen cyanide (mass = 27 Da), a common fragmentation for nitriles, leading to a fragment at m/z = 93 .

-

[M - NO₂ - HCN]⁺: C₆H₃F⁺

-

-

Loss of Fluorine: Loss of a fluorine radical (mass = 19 Da) from the m/z=120 fragment could also occur, though less common than neutral losses.

-

Loss of CO: Aromatic fragments often undergo ring rearrangement and lose carbon monoxide (mass = 28 Da). The fragment at m/z=93 may lose CO to yield a fragment at m/z = 65 .

Tabulated Mass Spectrometry Data

| m/z | Proposed Fragment Ion | Formula of Fragment | Notes |

| 166 | [C₇H₃FN₂O₂]⁺• | C₇H₃FN₂O₂ | Molecular Ion (M⁺•) |

| 120 | [M - NO₂]⁺ | C₇H₃FN | Loss of the nitro group |

| 93 | [M - NO₂ - HCN]⁺ | C₆H₃F | Subsequent loss of hydrogen cyanide |

digraph "Fragmentation_Pathway" { bgcolor="transparent"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#EA4335", fontname="Helvetica", fontsize=10];M [label="Molecular Ion\nC₇H₃FN₂O₂⁺•\nm/z = 166"]; F1 [label="Fragment Ion\nC₇H₃FN⁺\nm/z = 120"]; F2 [label="Fragment Ion\nC₆H₃F⁺\nm/z = 93"];

M -> F1 [label="- NO₂ (46 Da)"]; F1 -> F2 [label="- HCN (27 Da)"]; }

Sources

- 1. ossila.com [ossila.com]

- 2. 17417-09-3 | CAS DataBase [m.chemicalbook.com]

- 3. 2-フルオロ-5-ニトロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C7H3FN2O2 | CID 519417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-氟-5-硝基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. jascoinc.com [jascoinc.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-nitrobenzonitrile: Pathways, Protocols, and Mechanistic Insights

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 2-Fluoro-5-nitrobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] We will delve into the two most industrially relevant and scientifically robust methods for its preparation: the Balz-Schiemann reaction, commencing from 2-amino-5-nitrobenzonitrile, and the Halex (Halogen Exchange) reaction, starting with 2-chloro-5-nitrobenzonitrile. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step experimental protocols but also a thorough examination of the underlying reaction mechanisms and the rationale behind experimental design choices. All presented data is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound of considerable interest in organic synthesis.[1] Its strategic arrangement of a fluorine atom, a nitro group, and a nitrile moiety on a benzene ring makes it a versatile building block for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for nucleophilic aromatic substitution, while the fluorine atom can impart desirable properties such as enhanced metabolic stability and increased binding affinity in bioactive molecules. This unique combination of functional groups has led to its use in the synthesis of a variety of heterocyclic compounds, including derivatives of benzothiophene, pyrroloquinoline, and quinoline, which are scaffolds for potential anti-tumor agents and other therapeutics.[1] The ability to selectively transform each of the functional groups—for instance, the reduction of the nitro group to an amine—further enhances its synthetic utility.

Comparative Analysis of Primary Synthesis Pathways

The selection of a synthetic route to this compound is contingent upon several factors, including the availability of starting materials, desired scale of production, and considerations of process safety and environmental impact. The two predominant methods, the Balz-Schiemann and Halex reactions, offer distinct advantages and disadvantages.

| Synthesis Pathway | Starting Material | Key Reagents & Conditions | Typical Yield | Key Advantages | Key Disadvantages |

| Balz-Schiemann Reaction | 2-Amino-5-nitrobenzonitrile | 1. NaNO₂, aq. HBF₄, 0-5°C2. Thermal decomposition | Moderate to Good | High regioselectivity; applicable to a wide range of anilines.[2] | Requires isolation of potentially unstable diazonium salts; thermal decomposition can be hazardous on a large scale.[3] |

| Halex Reaction (SNAr) | 2-Chloro-5-nitrobenzonitrile | Anhydrous KF, polar aprotic solvent (e.g., DMSO, DMF), 150-250°C.[4] | Good to Excellent | Utilizes readily available starting materials; often high-yielding. | Requires high temperatures and anhydrous conditions; less effective for non-activated aromatic systems. |

Pathway 1: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring via a diazonium salt intermediate.[3] This pathway is particularly valuable when direct fluorination is not feasible or when high regioselectivity is paramount.[2]

Mechanistic Principles

The reaction proceeds through a well-established two-step mechanism:

-

Diazotization: The primary aromatic amine, 2-amino-5-nitrobenzonitrile, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically fluoroboric acid) at low temperatures (0-5°C) to form the corresponding aryldiazonium tetrafluoroborate salt. This salt is often insoluble and can be isolated by filtration.

-

Thermal Decomposition: The isolated and dried diazonium salt is then heated, leading to the expulsion of nitrogen gas and the formation of an aryl cation. This highly reactive intermediate is immediately trapped by the tetrafluoroborate anion, which serves as the fluoride source, to yield the desired this compound.

Caption: The Balz-Schiemann reaction pathway.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: Diazotization of 2-Amino-5-nitrobenzonitrile

-

In a suitable reaction vessel, prepare a solution of fluoroboric acid (HBF₄) in water. Cool the solution to 0-5°C in an ice-salt bath.

-

To the cooled solution, add 2-amino-5-nitrobenzonitrile (1.0 eq.) portion-wise while maintaining the temperature below 5°C. Stir the resulting slurry for 15-20 minutes.

-

In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.05 eq.) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the slurry of the amine salt, ensuring the temperature does not exceed 5°C. Vigorous stirring is essential during this addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes. The formation of a precipitate, the aryldiazonium tetrafluoroborate salt, should be observed.

-

Isolate the precipitate by vacuum filtration and wash it sequentially with cold water, cold methanol, and finally, diethyl ether.

-

Carefully dry the isolated diazonium salt under vacuum at room temperature. Caution: Aryldiazonium salts can be explosive when dry and should be handled with extreme care and behind a safety shield.

Step 2: Thermal Decomposition

-

Place the dry aryldiazonium tetrafluoroborate salt in a flask equipped with a condenser and a gas outlet.

-

Gently heat the solid using an oil bath. The decomposition typically begins at temperatures ranging from 100 to 170°C, evidenced by the evolution of nitrogen gas.

-

Continue heating until the gas evolution ceases completely.

-

The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pathway 2: The Halex Reaction (Nucleophilic Aromatic Substitution)

The Halex (Halogen Exchange) reaction is a powerful industrial method for the synthesis of fluoroaromatics, particularly when the aromatic ring is activated by electron-withdrawing groups.[4] This pathway represents a more direct route to this compound from its chloro-analogue.

Mechanistic Principles

The Halex reaction is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The mechanism involves two key steps:

-

Nucleophilic Attack: The fluoride anion (from a source like anhydrous potassium fluoride) attacks the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-deficient nature of the aromatic ring, caused by the strong electron-withdrawing effects of the ortho-cyano and para-nitro groups. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product, this compound.

Caption: The Halex (SNAr) reaction pathway.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

-

To a flame-dried reaction flask equipped with a mechanical stirrer, condenser, and a nitrogen inlet, add anhydrous potassium fluoride (KF, 1.5-2.0 eq.) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Heat the mixture to the desired reaction temperature (typically 150-220°C) with vigorous stirring to ensure a fine suspension of the KF.

-

Add 2-chloro-5-nitrobenzonitrile (1.0 eq.) to the hot suspension, either as a solid or as a concentrated solution in the reaction solvent.

-

Maintain the reaction at the elevated temperature and monitor its progress by a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of cold water and stir to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water to remove residual solvent and inorganic salts.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthetic Utility: A Downstream Application

To illustrate the utility of this compound as a synthetic intermediate, a common downstream reaction is the reduction of the nitro group to an amine. This transformation opens up a plethora of possibilities for further functionalization, such as diazotization and coupling reactions, or acylation to form amides.

Reduction to 5-Amino-2-fluorobenzonitrile

A standard and effective method for this reduction is the use of stannous chloride dihydrate in an organic solvent.[5]

Detailed Experimental Protocol

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in ethyl acetate.

-

To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, ~5-6 eq.).

-

Heat the mixture to reflux and maintain for 1.5-2 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

-

Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 5-amino-2-fluorobenzonitrile.

Caption: Reduction of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the Balz-Schiemann reaction and the Halex reaction. The choice between these methods will depend on factors such as starting material availability, scalability, and safety considerations. The Balz-Schiemann reaction offers high regioselectivity starting from the corresponding aniline, while the Halex reaction provides a more direct, and often higher-yielding, route from the chloro-analogue. This guide has provided detailed mechanistic insights and practical experimental protocols for both pathways, as well as a downstream application, to equip researchers and process chemists with the necessary knowledge for the successful synthesis and utilization of this valuable intermediate.

References

- Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- Wikipedia. (n.d.). Balz–Schiemann reaction.

- ResearchGate. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.

- Google Patents. (n.d.). Preparation method of 2-fluoro-5-formylbenzonitrile.

- NIH. (n.d.). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives.

- Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.

- Google Patents. (n.d.). Process for the preparation of 2-amino-5-nitrobenzonitrile.

Sources

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-nitrobenzonitrile

Introduction

2-Fluoro-5-nitrobenzonitrile is a valuable fluorinated building block in organic synthesis, playing a crucial role as a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring, offers multiple reactive sites for the construction of complex molecular architectures.[1] The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for nucleophilic aromatic substitution, making the fluorine atom a good leaving group for the introduction of various nucleophiles. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms, detailed experimental protocols, and the rationale behind procedural choices, designed for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of this compound can be effectively achieved through two principal pathways:

-

Direct Nitration of 2-Fluorobenzonitrile: This approach involves the electrophilic aromatic substitution of 2-fluorobenzonitrile to introduce a nitro group at the 5-position.

-

Nucleophilic Aromatic Substitution (Halex Reaction): This method relies on the displacement of a chlorine atom in 2-chloro-5-nitrobenzonitrile with a fluoride ion.

A third, less commonly documented but chemically feasible route, the Balz-Schiemann reaction starting from 2-amino-5-nitrobenzonitrile, will also be discussed as a potential synthetic strategy.

Pathway 1: Direct Nitration of 2-Fluorobenzonitrile

This is a direct and efficient method for the synthesis of this compound, leveraging the directing effects of the substituents on the aromatic ring. The fluorine atom is an ortho-, para-director, while the cyano group is a meta-director. The nitration is expected to occur primarily at the position para to the fluorine and meta to the cyano group, which is the 5-position.

Mechanism of Nitration